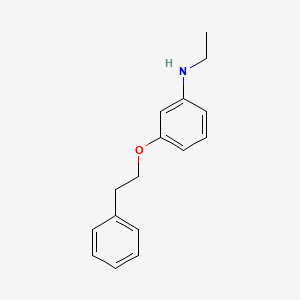

N-Ethyl-3-(phenethyloxy)aniline

Description

Structural Classification and Relevance of N-Substituted Anilines

N-substituted anilines are a critical class of organic compounds derived from aniline (B41778) through the replacement of one or both hydrogen atoms on the amino group with alkyl or aryl substituents. wisdomlib.org Amines are considered derivatives of ammonia, with the nitrogen atom being trivalent and carrying an unshared pair of electrons, resulting in a pyramidal geometry. ncert.nic.in

The synthesis of N-substituted anilines has evolved, with modern methods offering greater efficiency and functional group tolerance. Classic routes often involve the alkylation of anilines. More advanced strategies include metal-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), which have broadened the scope of accessible structures. acs.orgacs.org Another common approach is reductive amination, where an aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. google.comjocpr.com These methods provide pathways to complex aniline derivatives that are essential for constructing sophisticated molecular architectures. beilstein-journals.org

Significance of Phenylether Moieties in Organic Chemistry

The phenylether moiety, characterized by an oxygen atom connecting a phenyl group to another organic substituent, is a prevalent feature in many organic molecules, including natural products and synthetic compounds. The phenyl group itself is a cyclic group of atoms with the formula C6H5, derived from benzene (B151609). wikipedia.orgturito.com It is hydrophobic and chemically stable, tending to resist both oxidation and reduction. wikipedia.org

The ether linkage introduces specific properties to a molecule. It can increase conformational flexibility and influence solubility and electronic properties. The synthesis of aryl ethers can be achieved through methods like the Williamson ether synthesis, which involves reacting a phenoxide with an alkyl halide. youtube.com The presence of a phenylether moiety can be crucial for the biological activity of a molecule, where it often acts as a key structural component for interaction with biological targets. In organic synthesis, arynes—highly reactive intermediates derived from benzene—have also been utilized in reactions to form complex ether linkages. sciencepublishinggroup.com

Research Imperatives for Complex Aryl Ether Amine Compounds

Compounds that incorporate both an amine and an aryl ether function, such as N-Ethyl-3-(phenethyloxy)aniline, belong to the broad class of aryl ether amines. The combination of these two functional groups within a single molecular framework creates opportunities for novel chemical properties and applications. Arylethylamines, a related structural class, are known to encompass a large number of chemicals that can alter mood and behavior, highlighting the potential for biological activity in molecules with these combined features. nih.gov

A primary research imperative in this area is the development of efficient and selective synthetic strategies. The construction of complex aryl ether amines often requires multi-step syntheses and the careful orchestration of bond-forming reactions. For example, nickel-catalyzed amination of aryl halides has been explored as a powerful method for C-N bond formation, though challenges remain, particularly with certain classes of amines. acs.org The development of general and practical conditions for these transformations is a key focus of current research. acs.org The goal is to create modular synthetic routes that allow for the systematic variation of the aniline, ether, and linking components to fine-tune the properties of the final compound.

Current Research Landscape and Definitional Gaps for this compound

This lack of specific information does not imply that the compound is merely theoretical. Its structure is composed of well-established chemical fragments, and its synthesis is plausible using known organic reactions. For instance, related structures such as N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride have been cataloged, demonstrating the chemical feasibility of combining N-ethylaniline with a phenoxyethyl moiety. bldpharm.comsigmaaldrich.com Similarly, more complex analogs like N-ethyl-3-methyl-N-(3-phenoxypropyl)aniline have been identified, further suggesting that the synthesis of this compound is within the realm of possibility. nih.gov

The absence of data for this compound highlights an opportunity for new research. The synthesis, purification, and full spectroscopic characterization of this compound would fill the current definitional gap. Subsequent investigation into its physicochemical properties, conformational analysis, and potential reactivity would provide valuable insights for the broader field of complex aryl ether amine chemistry.

Data Tables

The following tables provide physicochemical data for representative N-substituted anilines, illustrating the properties of the core structures that constitute this compound.

Table 1: Physicochemical Properties of N-Ethylaniline This table contains data for a representative N-substituted aniline.

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C8H11N | sigmaaldrich.comscbt.com |

| Molecular Weight | 121.18 g/mol | sigmaaldrich.comscbt.com |

| CAS Number | 103-69-5 | sigmaaldrich.comscbt.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 205 °C | sigmaaldrich.com |

| Melting Point | -63 °C | sigmaaldrich.com |

| Density | 0.963 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.554 | sigmaaldrich.com |

| Vapor Pressure | 0.2 mmHg (25 °C) | sigmaaldrich.com |

Table 2: Computed Properties of N-ethyl-3-methyl-N-(3-phenoxypropyl)aniline This table contains computed data for a related, more complex aryl ether amine.

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C18H23NO | nih.gov |

| Molecular Weight | 269.4 g/mol | nih.gov |

| XLogP3-AA | 4.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Topological Polar Surface Area | 12.5 Ų | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-substituted anilines |

| Aniline |

| Quinolinium salts |

| N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride |

| N-ethyl-3-methyl-N-(3-phenoxypropyl)aniline |

| Benzene |

| Williamson ether |

| Arylethylamines |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-17-15-9-6-10-16(13-15)18-12-11-14-7-4-3-5-8-14/h3-10,13,17H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDDIOHTGWTMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 3 Phenethyloxy Aniline and Analogues

Strategic Retrosynthesis of N-Ethyl-3-(phenethyloxy)aniline

Retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical pathways for its synthesis. The first disconnection is at the C-N bond of the ethylamino group, and the second is at the ether linkage of the phenethyloxy group.

Disconnection 1 (C-N bond): Breaking the bond between the nitrogen and the ethyl group suggests 3-(phenethyloxy)aniline and an ethylating agent (e.g., ethyl halide, acetaldehyde) as starting materials.

Disconnection 2 (C-O bond): Cleaving the ether bond points to 3-aminophenol (B1664112) and a phenethylating agent (e.g., phenethyl bromide) or phenethyl alcohol as precursors.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

N-Alkylation Protocols for Aniline (B41778) Core Derivatization

The introduction of an ethyl group onto the aniline nitrogen is a critical step. Several methods have been developed for the N-alkylation of anilines, offering various advantages in terms of selectivity, efficiency, and reaction conditions.

Reductive Amination: Aldehyde-mediated N-Ethylation

Reductive amination is a widely employed method for the synthesis of secondary amines. organic-chemistry.org This process involves the reaction of a primary amine, such as 3-(phenethyloxy)aniline, with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary amine, this compound. google.compatsnap.com

A variety of reducing agents can be utilized, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. researchgate.netresearchgate.net The reaction is often carried out in a one-pot manner, providing a convenient and efficient route to N-alkylated anilines. researchgate.netresearchgate.net The choice of solvent can influence the reaction, with alcohols like methanol (B129727) or ethanol (B145695) being common. researchgate.net

For instance, a one-pot reductive mono-N-alkylation of anilines with aldehydes has been demonstrated using a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent at room temperature, achieving excellent yields. researchgate.net Another approach involves using BH3N(C2H5)3 as both a catalyst and a reductant for the reductive amination of aldehydes with amines under mild conditions. rsc.org

| Reaction | Starting Materials | Reagents | Conditions | Key Features |

| Reductive Amination | Aniline, Acetaldehyde | Pd/C, Ammonium Formate | Aqueous 2-propanol, Room Temp | High selectivity, excellent yield, environmentally benign. researchgate.net |

| Reductive Amination | Aniline, Acetaldehyde | BH3N(C2H5)3 | Mild conditions | Dual function of reagent as catalyst and reductant. rsc.org |

| Reductive Amination | Aniline, Aldehydes/Ketones | α-picoline-borane, AcOH | MeOH, H2O, or neat | Mild and efficient, applicable in various solvents. |

Direct Alkylation using Alcohols

The direct N-alkylation of anilines with alcohols represents an atom-economical and environmentally friendly approach, as water is the only byproduct. rsc.orgnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen atoms abstracted from the alcohol. rsc.org

Various catalytic systems based on transition metals such as ruthenium, iridium, nickel, and palladium have been developed for this transformation. rsc.orgrsc.orgacs.orgresearchgate.net For example, a nickel-catalyzed monoalkylation of aryl amines with primary alcohols has been shown to be efficient and selective. acs.org Similarly, cobalt-based metal-organic framework catalysts have demonstrated efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org

| Catalyst System | Alcohol | Amine | Conditions | Key Features |

| NiBr2/L1 | Primary Alcohols | Aryl and Heteroaryl Amines | Not specified | Earth-abundant, non-precious metal catalyst. acs.org |

| Ni(COD)2/KOH | Aromatic and Aliphatic Alcohols | Aniline and derivatives | Ligand-free | Highly active and easy to prepare in situ. rsc.org |

| Cobalt-based MOF | Benzyl Alcohol | Aniline | Not specified | Heterogeneous, reusable catalyst. rsc.org |

| Pd/Fe2O3 | Various Alcohols | Amines | Base and ligand-free | High yields, selective for secondary or tertiary amines. mdma.ch |

Catalytic Approaches to N-Alkylation (e.g., Palladium-Carbon Catalysis, Raney Nickel, Nafion)

A range of catalysts have been investigated for the N-alkylation of anilines, each offering distinct advantages.

Palladium-Carbon (Pd/C): Pd/C is a versatile and widely used heterogeneous catalyst for various organic transformations, including N-alkylation. researchgate.net It is effective in reductive amination reactions and can also be used in direct alkylations with alcohols. researchgate.netrsc.org Palladium catalysts, in general, are known for their high catalytic efficiency, ability to operate under mild conditions, and high selectivity. rsc.org

Raney Nickel: Raney Nickel, a porous nickel catalyst, is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. youtube.comyoutube.com It is a well-established catalyst for hydrogenation reactions, including the N-alkylation of anilines with alcohols. acs.orgacs.org The reaction is typically carried out by refluxing a mixture of the amine, Raney nickel, and an excess of the alcohol, which serves as both the reactant and the solvent. acs.org Yields can be high, though the reaction may not proceed with certain branched or sterically hindered alcohols. acs.org

Nafion: While less common for N-alkylation, Nafion, a perfluorinated sulfonic acid polymer, can act as a solid acid catalyst in various organic reactions. Its potential use in the N-alkylation of anilines would likely involve the activation of the alcohol for subsequent reaction with the amine.

One-Pot Synthetic Routes for N-Alkylated Anilines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. ijrbat.in Several one-pot methods for the preparation of N-alkylated anilines have been developed.

One such method involves the reaction of a substituted acetanilide (B955) with an alkyl halide in the presence of a base, alcohol, and a phase transfer catalyst under microwave irradiation. The resulting N-alkyl acetanilide is then hydrolyzed in the same pot to yield the N-alkyl aniline. ijrbat.in This approach avoids the need to isolate the intermediate and can be significantly faster than conventional methods. ijrbat.in

Another one-pot strategy involves the reductive amination of aldehydes with nitroarenes. This tandem process combines the reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent reduction of the imine intermediate, all in a single reaction vessel. researchgate.net

Phenylether Formation Strategies for the Phenethyloxy Moiety

The formation of the phenethyloxy ether linkage is the other key transformation in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of a phenol (B47542) (in this case, 3-aminophenol or a derivative) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., phenethyl bromide).

Alternatively, strategies involving the reaction of a phenoxide with phenethyl alcohol under conditions that promote dehydration, such as using a strong acid catalyst, can also be employed. The choice of method depends on the specific starting materials and the desired reaction conditions.

Williamson Ether Synthesis Variants for Phenylether Linkages

The Williamson ether synthesis is a cornerstone method for forming the phenylether bond in this compound. This reaction, proceeding via an SN2 mechanism, involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a similar electrophile with a good leaving group. masterorganicchemistry.com For the synthesis of the target compound's core structure, the primary reactants are a derivative of 3-aminophenol and a phenethyl electrophile.

The process begins with the deprotonation of the phenolic hydroxyl group using a suitable base to form the more nucleophilic phenoxide. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), and alkali metal carbonates like potassium carbonate (K₂CO₃). masterorganicchemistry.com The choice of base can influence reaction rate and selectivity, particularly when other acidic protons are present, such as the amine proton on the aniline ring.

Once the phenoxide is generated in situ, it reacts with a phenethyl halide, typically phenethyl bromide or chloride. The reaction is generally conducted in a polar aprotic solvent, such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724), which can solvate the cation of the base without interfering with the nucleophilic attack.

Key considerations for this synthetic step include:

Choice of Reactants: The synthesis can start with 3-aminophenol, which is subsequently ethylated, or with N-ethyl-3-aminophenol. Using 3-aminophenol requires careful control of reaction conditions to avoid N-alkylation as a side reaction.

Leaving Group: The reactivity of the phenethyl electrophile follows the order I > Br > Cl. Phenethyl tosylates or mesylates also serve as excellent substrates. masterorganicchemistry.com

Reaction Conditions: The reaction is often heated to increase the rate of reaction, though excessive temperatures can lead to side products.

Transition Metal-Catalyzed Etherification Reactions

As an alternative to the classic Williamson synthesis, transition metal-catalyzed reactions offer powerful methods for forming the C-O ether bond. These reactions can often proceed under milder conditions and may exhibit different selectivity profiles. acs.orgrsc.org

Palladium- and copper-catalyzed Ullmann-type couplings are prominent examples. acs.org These reactions typically involve the coupling of an aryl halide with an alcohol. For instance, 3-bromo-N-ethylaniline could be coupled with phenethyl alcohol in the presence of a palladium or copper catalyst and a base.

More recently, iron-catalyzed etherification has emerged as a cost-effective and environmentally benign alternative. acs.org Iron(III) triflate, for example, has been shown to be an efficient catalyst for the dehydrative formation of unsymmetrical ethers from two different alcohols. acs.org This could potentially be applied by reacting N-ethyl-3-aminophenol with phenethyl alcohol.

The general mechanism for these catalytic processes involves the formation of a metal-alkoxide species, followed by reductive elimination to form the ether product. The choice of metal, ligand, base, and solvent system is crucial for optimizing the catalytic cycle and achieving high yields. organic-chemistry.org

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be approached via two primary integrated pathways, differing in the sequence of the etherification and N-alkylation steps.

Pathway A: Etherification followed by N-Alkylation

Synthesis of 3-(phenethyloxy)aniline: This intermediate is formed by reacting 3-aminophenol with a phenethyl halide (e.g., phenethyl bromide) via the Williamson ether synthesis. A base such as potassium carbonate is used in a solvent like acetone.

N-ethylation of 3-(phenethyloxy)aniline: The resulting primary aniline is then ethylated. This can be achieved through several methods, including:

Reductive Amination: Reacting 3-(phenethyloxy)aniline with acetaldehyde in the presence of a reducing agent like sodium borohydride. patsnap.com

Direct Alkylation: Using an ethylating agent such as ethyl iodide or diethyl sulfate. This method requires careful control to minimize the formation of the tertiary amine byproduct. psu.edu

Pathway B: N-Alkylation followed by Etherification

Synthesis of N-ethyl-3-aminophenol: This intermediate is prepared by the selective N-ethylation of 3-aminophenol. Given the presence of two nucleophilic sites (the amino group and the hydroxyl group), selective N-alkylation is a challenge. Reductive amination with acetaldehyde is a common strategy to achieve this selectivity. patsnap.comjocpr.com

Etherification of N-ethyl-3-aminophenol: The synthesized N-ethyl-3-aminophenol is then subjected to Williamson ether synthesis by reacting it with phenethyl bromide in the presence of a base like potassium carbonate.

The choice between these pathways may depend on the availability of starting materials, the relative ease of purification of intermediates, and the potential for side reactions in each step.

Advanced Reaction Condition Optimization in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing yield, ensuring product purity, and developing an efficient and scalable synthetic process.

Influence of Temperature, Pressure, and Solvent Systems

Temperature: The temperature has a significant impact on reaction kinetics. For Williamson ether synthesis, moderate heating (e.g., refluxing in acetone or DMF at 60-100 °C) is typical to ensure a reasonable reaction rate. In N-alkylation reactions, temperature control is critical; higher temperatures can favor over-alkylation, leading to the formation of tertiary amines. Some modern catalytic N-alkylation methods, however, are designed to run effectively at room temperature. jocpr.comnih.gov For instance, a patent for a related compound specifies a reaction temperature of 72-78 °C during the addition of a reagent, with the temperature not exceeding 95 °C. google.com

Pressure: Most laboratory-scale syntheses of this type are conducted at atmospheric pressure. However, certain industrial N-alkylation processes that use gaseous reactants or operate at high temperatures may be performed under pressure to maintain solvent volume and increase reactant concentration. patsnap.comgoogle.com Hydrogenation reactions, a key step in some N-alkylation pathways, are inherently conducted under elevated hydrogen pressure, which can influence the reaction's efficiency and selectivity. chalmers.se

Solvent Systems: The choice of solvent is critical for both solubility and reactivity.

Etherification: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for Williamson ether synthesis as they effectively solvate the counter-ion of the base without interfering with the SN2 reaction.

N-Alkylation: The solvent can influence the selectivity of N-alkylation. Studies have shown that ionic liquids can serve as effective media for the N-alkylation of anilines, in some cases minimizing over-alkylation. psu.edu For reductive aminations, alcoholic solvents like methanol or ethanol are commonly used as they are compatible with reducing agents like sodium borohydride. patsnap.com

Catalyst Selection and Loadings for Enhanced Efficiency

Catalysts are central to many modern synthetic routes for intermediates of this compound, particularly for N-alkylation and transition metal-catalyzed etherifications. mdpi.com

N-Alkylation Catalysts: A variety of catalysts can be employed for the N-alkylation of anilines with alcohols or aldehydes. The "borrowing hydrogen" methodology, often utilizing ruthenium or iridium catalysts, allows for the use of alcohols as alkylating agents, with water as the only byproduct. rsc.orgresearchgate.net For reductive amination with aldehydes, palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst. jocpr.com The catalyst loading is a key parameter; sufficient loading ensures a good reaction rate, but excessive amounts increase cost and can lead to side reactions. Typical loadings for Pd/C might be in the range of 0.1 to 5 mol%. jocpr.com

Etherification Catalysts: For transition metal-catalyzed etherification, the choice of metal (e.g., Pd, Cu, Fe) and the associated ligands is crucial. acs.orgorganic-chemistry.org The ligand can influence the solubility, stability, and reactivity of the catalytic species. Catalyst loading must be optimized to balance reaction speed and cost. For example, iron(III) triflate has been used at a 5 mol% loading for the etherification of alcohols. acs.org

| Reaction Step | Catalyst | Typical Loading | Key Advantages |

| N-Alkylation (Reductive Amination) | Palladium on Carbon (Pd/C) | 0.1 - 5 mol% | High efficiency, heterogeneous (easy removal). jocpr.com |

| N-Alkylation (Borrowing Hydrogen) | Ruthenium Complexes | 1 - 5 mol% | Uses alcohols as alkylating agents, atom-economical. rsc.org |

| Etherification (Dehydrative) | Iron(III) Triflate | 5 mol% | Low cost, environmentally benign. acs.org |

| Etherification (Ullmann-type) | Copper/Palladium Salts | 5 - 10 mol% | Effective for coupling aryl halides with alcohols. acs.org |

This table presents illustrative data based on findings for related reactions.

Stoichiometric Control and Impurity Minimization

Precise control over the stoichiometry of reactants is essential for maximizing the yield of the desired product and minimizing the formation of impurities.

In the N-alkylation of anilines, the primary challenge is often over-alkylation, which leads to the formation of tertiary amines and even quaternary ammonium salts. psu.edu To favor mono-alkylation, the aniline is often used in excess relative to the alkylating agent. Alternatively, using a 1:1 or slight excess of the aldehyde in reductive amination protocols can provide high selectivity for the secondary amine. nih.gov

In the Williamson ether synthesis step, using a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents of phenethyl bromide) can help drive the reaction to completion. However, a large excess can lead to difficulties in purification. The amount of base used is also critical; typically, 1.5 to 2.0 equivalents are used to ensure complete deprotonation of the phenol.

Common Impurities and Minimization Strategies:

N,N-diethyl-3-(phenethyloxy)aniline: Arises from over-alkylation. Minimized by controlling the stoichiometry of the ethylating agent and using selective methods like reductive amination.

Unreacted Starting Materials: Minimized by optimizing reaction time, temperature, and stoichiometry.

Byproducts from Side Reactions: In Williamson synthesis, elimination reactions can compete with substitution, especially with secondary alkyl halides. Using a primary halide like phenethyl bromide minimizes this.

Purification of the final product and intermediates is typically achieved through techniques such as extraction, distillation under reduced pressure, and column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts. jocpr.com

Synthetic Challenges and Innovative Solutions for this compound

The synthesis of this compound typically proceeds in two key stages: the formation of the 3-(phenethyloxy)aniline core followed by the N-ethylation of the amino group. Each of these steps presents distinct challenges that have been the focus of considerable research.

Achieving Regioselectivity and Preventing Side Reactions

The initial and most critical challenge in the synthesis of the 3-(phenethyloxy)aniline intermediate is controlling the regioselectivity of the alkylation of 3-aminophenol. The hydroxyl and amino groups of 3-aminophenol are both nucleophilic and can react with an alkylating agent, such as phenethyl bromide, leading to a mixture of O-alkylated and N-alkylated products.

A primary strategy to overcome this is the protection of the more nucleophilic amino group prior to the etherification step. The use of a benzaldehyde (B42025) protecting group has been shown to be an effective and economical approach. In this method, 3-aminophenol is first condensed with benzaldehyde to form an N-benzylideneaminophenol. This intermediate effectively blocks the amino group, allowing for the selective O-alkylation of the hydroxyl group with phenethyl bromide. The subsequent hydrolysis of the imine under acidic conditions regenerates the free amino group, yielding the desired 3-(phenethyloxy)aniline. This multi-step process, while adding complexity, ensures high regioselectivity.

Another approach involves the reduction of a nitro-precursor. For instance, the synthesis of the related compound 3-Chloro-4-(phenethyloxy)aniline involves the reduction of a nitro group to an aniline after the ether linkage has been established, thereby avoiding the issue of competing N-alkylation. biotage.com

The choice of reaction conditions also plays a pivotal role in directing the outcome. For example, in the synthesis of aniline-derived diols from diepoxides, the reaction conditions can be tuned to favor the formation of either the 1,3-diol or the 1,4-diol product, demonstrating the importance of careful parameter optimization. rsc.org

Strategies for By-product Suppression (e.g., N,N-dialkylation)

Following the successful synthesis of 3-(phenethyloxy)aniline, the subsequent N-ethylation step introduces another significant challenge: the suppression of N,N-diethylation. The mono-ethylated product, this compound, is itself a nucleophile and can react further with the ethylating agent to form the undesired N,N-diethyl-3-(phenethyloxy)aniline by-product.

Controlling the stoichiometry of the reactants is a fundamental strategy to minimize this over-alkylation. Using a limited amount of the ethylating agent can favor the formation of the mono-ethylated product. However, this often results in incomplete conversion of the starting material, necessitating a trade-off between selectivity and yield.

More advanced strategies involve the use of specific catalytic systems and reaction conditions. For instance, the N-alkylation of anilines using alcohols as alkylating agents in the presence of manganese pincer complexes has been shown to be highly selective for mono-alkylation, with no N,N-dialkylation observed. nih.gov Similarly, palladium on carbon (Pd/C) has been used as a catalyst for the reductive amination of anilines with aldehydes, providing a facile and selective method for N-alkylation at room temperature. jocpr.com

The use of ionic liquids as reaction media has also been explored to improve the selectivity of N-alkylation. These solvents can influence the reactivity of the substrates and favor the formation of the desired mono-alkylated product. nih.gov

Development of Efficient Separation and Purification Techniques

The final, and often most challenging, step in the synthesis of this compound is the separation and purification of the desired product from a mixture that may contain unreacted starting materials, the N,N-diethyl by-product, and other impurities.

Column chromatography is the most commonly employed technique for this purpose. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical for achieving good separation. For example, in the purification of related aniline derivatives, mixtures of n-pentane and diethyl ether or ethyl acetate (B1210297) and cyclohexane (B81311) have been successfully used as eluents. jocpr.comwiley-vch.de The polarity of the eluent is carefully adjusted to selectively elute the components of the mixture based on their affinity for the stationary phase.

For basic amine compounds like this compound, which can interact strongly with the acidic silanol (B1196071) groups on silica gel, modifications to the chromatographic method may be necessary. The addition of a small amount of a competing amine, such as triethylamine, to the eluent can help to "neutralize" the silica surface and improve the separation by reducing tailing and irreversible adsorption of the product. biotage.com

In some cases, purification can be achieved through recrystallization or distillation under reduced pressure, particularly if the boiling points of the components are sufficiently different. jocpr.com For instance, a patented method for the synthesis of N-ethyl-N-(3'-sulfo)benzylaniline describes a purification process involving dilution with water to precipitate the product, followed by centrifugation, washing, and drying to achieve high purity. google.com

The following table summarizes the key challenges and the corresponding innovative solutions in the synthesis of this compound:

| Synthetic Challenge | Innovative Solutions | Supporting Evidence/Rationale |

| Regioselectivity (O- vs. N-alkylation) | Protection of the amino group (e.g., with benzaldehyde) followed by deprotection. | Prevents reaction at the more nucleophilic amino group, directing alkylation to the hydroxyl group. |

| Synthesis via a nitro-precursor followed by reduction. | Avoids the presence of a competing nucleophilic amino group during the etherification step. biotage.com | |

| By-product Suppression (N,N-dialkylation) | Precise control of stoichiometry (limiting the ethylating agent). | Reduces the probability of the mono-ethylated product reacting further. |

| Use of selective catalytic systems (e.g., Mn pincer complexes, Pd/C). | Catalysts can be designed to favor mono-alkylation and prevent over-reaction. nih.govjocpr.com | |

| Utilization of ionic liquids as reaction media. | Can alter the reactivity landscape to enhance selectivity for the desired product. nih.gov | |

| Efficient Separation and Purification | Column chromatography with optimized stationary and mobile phases. | Allows for the separation of compounds with different polarities. jocpr.comwiley-vch.de |

| Addition of a competing base (e.g., triethylamine) to the eluent in chromatography. | Mitigates the interaction of basic amines with the acidic silica gel, improving separation efficiency. biotage.com | |

| Recrystallization or distillation under reduced pressure. | Effective for separating compounds with different solubilities or boiling points. jocpr.com |

Mechanistic Investigations and Reaction Kinetics Pertaining to N Ethyl 3 Phenethyloxy Aniline Synthesis

Elucidation of N-Alkylation Reaction Mechanisms

The introduction of an ethyl group onto the nitrogen atom of 3-(phenethyloxy)aniline is a critical step in the synthesis of the target molecule. This N-alkylation can proceed through various mechanistic pathways, primarily involving nucleophilic addition and reduction or metal-mediated catalytic cycles.

Nucleophilic Addition and Reduction Pathways

One common approach to N-alkylation involves the reaction of an amine with a carbonyl compound, such as acetaldehyde (B116499), followed by a reduction step. google.com This process, known as reductive amination, begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This addition forms an unstable hemiaminal intermediate. nih.gov

Subsequent dehydration of the hemiaminal yields a Schiff base (an imine). nih.govcbseacademic.nic.in The final step is the reduction of this imine to the corresponding secondary amine, N-Ethyl-3-(phenethyloxy)aniline. This reduction can be achieved using various reducing agents, including nascent hydrogen or catalytic hydrogenation. google.comcbseacademic.nic.in

A study on the reductive alkylation of 3-(beta-hydroxy-ethyl-sulfonyl)-aniline with acetaldehyde in the presence of a Raney Nickel catalyst proposed a similar mechanism. nih.gov High-performance liquid chromatography/mass spectrometry (HPLC/MS) analysis of the reaction mixture identified intermediates that support the formation of an unstable N-alpha-hydroxyethylaniline derivative and a Schiff base before the final hydrogenated product is formed. nih.gov

Catalytic Cycle Analysis in Metal-Mediated N-Alkylation

Metal catalysts, particularly those based on transition metals like nickel, iridium, and ruthenium, offer efficient and selective routes for N-alkylation. nih.govacs.orgacs.org These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

In a typical catalytic cycle, the metal catalyst first facilitates the dehydrogenation of an alcohol (in this case, ethanol (B145695), which can be a precursor to the ethyl group) to form an aldehyde. The catalyst then holds onto the hydrogen. The aniline (B41778) derivative reacts with the in-situ generated aldehyde to form an imine, which is subsequently reduced by the hydrogen held by the catalyst. This process regenerates the catalyst and yields the N-alkylated amine. researchgate.net

For instance, nickel-catalyzed N-alkylation of anilines with alcohols is a well-established method. acs.orgmdpi.com The proposed mechanism for some nickel-catalyzed reactions involves a Ni(I)/Ni(II) cycle. mdpi.com The active Ni(I) species reacts with an alkyl halide (if used as the alkylating agent) to generate a Ni(II) species and an alkyl radical. This radical can then participate in the formation of the new C-N bond. mdpi.com

Similarly, iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. nih.gov NMR studies have revealed the formation of metal-hydride species, which are key intermediates in the catalytic cycle. nih.gov The general mechanism involves the initial reaction of the alcohol with a base, followed by coordination to the metal center. The subsequent steps involve the formation of the imine and its reduction by the metal-hydride species. nih.gov

Detailed Mechanisms of Phenylether Bond Formation

The formation of the phenylether bond in this compound typically involves a nucleophilic substitution reaction. One common method is the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile and attacks an alkyl halide.

In the context of synthesizing the precursor, 3-(phenethyloxy)aniline, this would involve the reaction of 3-aminophenol (B1664112) with a phenethyl halide (e.g., phenethyl bromide). The first step is the deprotonation of the hydroxyl group of 3-aminophenol by a strong base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the ether linkage. youtube.com

Alternatively, the synthesis could start from a phenol (B47542) and involve a three-step process to first introduce the amino group before the etherification step. youtube.com

Kinetic Studies of Key Synthetic Steps for this compound

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for identifying the slowest, or rate-limiting, step. This information is vital for optimizing reaction conditions to improve efficiency.

Rate Law Determination and Rate-Limiting Steps

The rate law for a reaction expresses the relationship between the rate of the reaction and the concentrations of the reactants. For the N-alkylation of anilines, the rate law can be complex and dependent on the specific mechanism and catalyst used.

In some metal-catalyzed N-alkylation reactions of anilines with alcohols, kinetic experiments have suggested that the activation of the C-H bond at the benzylic position of the alcohol is the rate-determining step. researchgate.net This was observed in the N-alkylation of aniline with benzyl (B1604629) alcohol using a Fe2Ni2@CN catalyst. researchgate.net

For reductive amination reactions, the rate-limiting step can vary. It could be the formation of the hemiaminal, the dehydration to the imine, or the final reduction step. The specific conditions, such as pH and the nature of the reactants and reducing agent, will influence which step is the slowest.

The alkylation of aniline with 1-bromobutane (B133212) in a micellar system showed that the reaction rate, yield, and selectivity were highly dependent on the initial composition of the reaction mixture. nih.gov

Activation Parameter Analysis

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide further insight into the transition state of a reaction. These parameters can be determined by studying the effect of temperature on the reaction rate.

For the N-alkylation of anilines, the reaction temperature is a critical parameter. google.comgoogle.com In zeolite-catalyzed N-alkylation, N-alkylation is favored at lower temperatures (around 250-350°C), while C-alkylation becomes more prominent at higher temperatures. google.com This indicates a difference in the activation energies for the two competing reactions.

A study on the N-alkylation of aniline with benzyl alcohol over a Ni/O-clay catalyst found that at 343 K, a 70% conversion of aniline was achieved with 75% selectivity towards the imine intermediate after 6 hours. researchgate.net This suggests that under these conditions, the formation of the imine is a key kinetic step.

Below is a table summarizing kinetic data for related N-alkylation reactions, which can provide a qualitative understanding of the factors affecting the synthesis of this compound.

| Reactants | Catalyst/Conditions | Rate-Limiting Step (Proposed) | Key Findings | Reference |

| Aniline, Benzyl Alcohol | Fe2Ni2@CN | C-H activation of benzyl alcohol | Optimum yield of 99% for N-benzylaniline. | researchgate.net |

| Aniline, Benzyl Alcohol | Hf-Beta zeolite | - | An initial induction period was observed, which was softened by an excess of benzyl alcohol. | researchgate.net |

| Aniline, 1-Bromobutane | Aqueous surfactant system | - | Reaction rate and yield are highly dependent on the initial composition. | nih.gov |

| Aniline, Lower Alkanol | Acidic Zeolite (S-115) | - | N-alkylation is favored at 250-350°C. | google.com |

| 3-(beta-hydroxy-ethyl-sulfonyl)-aniline, Acetaldehyde | Raney Nickel | - | 98% conversion and 95% monoalkylation selectivity achieved under optimum conditions. | nih.gov |

| Aniline, Benzyl Alcohol | Ni/O-clay | - | 70% conversion of aniline with 75% selectivity to the imine at 343 K in 6 hours. | researchgate.net |

Structure-Reactivity Relationships in Aniline and Phenylether Formation

The synthesis of this compound from a precursor such as 3-aminophenol involves two key transformations: the N-alkylation of the aniline moiety and the O-alkylation (etherification) of the phenolic hydroxyl group. The efficiency and selectivity of these reactions are profoundly influenced by the electronic and steric properties of the substituents on both the aniline and the alkylating agents. Understanding these structure-reactivity relationships is crucial for optimizing the synthesis and minimizing the formation of unwanted byproducts.

The formation of the aniline and phenylether components of this compound is governed by nucleophilic substitution reactions. The aniline nitrogen and the phenoxide oxygen act as nucleophiles, attacking the electrophilic carbon of an alkylating agent.

Aniline Formation (N-Alkylation):

The N-alkylation of anilines is a well-established process where the nucleophilicity of the nitrogen atom is a key determinant of the reaction rate. The presence of substituents on the aromatic ring can either enhance or diminish this nucleophilicity through inductive and resonance effects.

Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby increasing its nucleophilicity and accelerating the rate of N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction. nih.gov This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). researchgate.net

Steric Effects: Bulky substituents near the amino group can hinder the approach of the alkylating agent, leading to a decrease in the reaction rate.

The table below illustrates the general effect of substituents on the relative rate of N-alkylation of anilines.

| Substituent (at para-position) | Electronic Effect | Expected Impact on N-Alkylation Rate |

| -OCH₃ | Electron-Donating | Increase |

| -CH₃ | Electron-Donating | Increase |

| -H | Reference | Baseline |

| -Cl | Electron-Withdrawing | Decrease |

| -CN | Electron-Withdrawing | Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease |

Phenylether Formation (O-Alkylation):

The formation of the phenylether linkage in this compound typically proceeds via a Williamson ether synthesis, which is an S_N2 reaction between a phenoxide ion and an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com The reactivity in this step is influenced by the nucleophilicity of the phenoxide and the nature of the alkylating agent.

Phenoxide Nucleophilicity: Similar to anilines, the nucleophilicity of the phenoxide ion is modulated by the substituents on the aromatic ring. Electron-donating groups increase the negative charge density on the oxygen atom, making the phenoxide more nucleophilic and increasing the reaction rate. mdpi.com Electron-withdrawing groups have the opposite effect, decreasing the nucleophilicity and the rate of O-alkylation.

Alkylating Agent: The Williamson ether synthesis is most efficient with primary alkyl halides due to the S_N2 mechanism. masterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly yield elimination products. organicchemistrytutor.com For the synthesis of this compound, a phenethyl halide would be a suitable primary alkylating agent.

The following table summarizes the expected influence of substituents on the rate of phenylether formation.

| Substituent on Phenoxide (at para-position) | Electronic Effect | Expected Impact on O-Alkylation Rate |

| -OCH₃ | Electron-Donating | Increase |

| -CH₃ | Electron-Donating | Increase |

| -H | Reference | Baseline |

| -Cl | Electron-Withdrawing | Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease |

Competitive Reactivity in Aminophenols:

In a molecule like 3-aminophenol, both the amino and hydroxyl groups can undergo alkylation. nih.gov The relative reactivity of these two functional groups is a critical factor in achieving the desired product. Generally, under basic conditions used for the Williamson ether synthesis, the hydroxyl group is deprotonated to form the more nucleophilic phenoxide, favoring O-alkylation. nih.gov However, the amino group remains a competing nucleophile.

Selective alkylation can often be achieved by careful control of reaction conditions or through the use of protecting groups. researchgate.netresearchgate.net For instance, the amino group can be protected, allowing for the selective O-alkylation of the hydroxyl group, followed by deprotection and subsequent N-alkylation. researchgate.net Alternatively, specific catalytic systems can favor one reaction pathway over the other. For example, some methods have been developed for the selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org

Advanced Spectroscopic Characterization Methods for N Ethyl 3 Phenethyloxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-Ethyl-3-(phenethyloxy)aniline. Both ¹H (proton) and ¹³C (carbon-13) NMR would provide detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the ethyl, aniline (B41778), and phenethyloxy groups.

In a hypothetical ¹H NMR spectrum, one would expect to find distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons on both benzene (B151609) rings, and the methylene protons of the phenethyloxy linker. The chemical shifts (δ, measured in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values (proton count) would confirm the structure. For instance, the protons on the aniline ring would be influenced by the electron-donating amino group and the ether linkage, resulting in characteristic shifts. mdpi.com

A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. rsc.orgrsc.org The chemical shifts of the carbon atoms would confirm the presence of the aromatic rings, the aliphatic carbons of the ethyl and phenethyloxy groups, and the carbons bonded to nitrogen and oxygen. rsc.org Specialised NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish the connectivity between protons and carbons, providing unambiguous structural verification.

While specific experimental NMR data for this compound is not available in the cited literature, the table below illustrates the type of data that would be generated.

| ¹H NMR (Proton) | Hypothetical Chemical Shift (δ ppm) | Splitting Pattern | Integration | Assignment |

|---|---|---|---|---|

| Aromatic-H | 7.40 - 6.50 | Multiplet | 9H | Protons on both benzene rings |

| -O-CH₂- | 4.15 | Triplet | 2H | Methylene protons adjacent to oxygen |

| -N-CH₂- | 3.40 | Quartet | 2H | Methylene protons of ethyl group |

| -CH₂-Ph | 3.10 | Triplet | 2H | Methylene protons adjacent to phenyl group |

| -CH₃ | 1.25 | Triplet | 3H | Methyl protons of ethyl group |

| ¹³C NMR (Carbon) | Hypothetical Chemical Shift (δ ppm) | Assignment | ||

| Aromatic C | 159.0 - 105.0 | Carbons of both benzene rings | ||

| -O-CH₂- | 68.0 | Methylene carbon adjacent to oxygen | ||

| -N-CH₂- | 45.0 | Methylene carbon of ethyl group | ||

| -CH₂-Ph | 36.0 | Methylene carbon adjacent to phenyl group |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a technique like electrospray ionization (ESI), would be used to accurately determine its molecular mass. This would provide a measured value for the [M+H]⁺ or [M]⁺ ion, which could be compared to the calculated exact mass of the molecular formula, C₁₆H₁₉NO, to confirm its composition.

Furthermore, MS/MS (tandem mass spectrometry) experiments would reveal the compound's fragmentation pattern. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced. The analysis of these fragments helps to confirm the presence of the key structural motifs, such as the N-ethylaniline and phenethyloxy groups. For example, cleavage of the ether bond or the bond between the nitrogen and the ethyl group would produce predictable fragment ions, lending further support to the proposed structure. While specific mass spectral data for this compound is not present in the search results, data for related compounds like 3-ethylaniline (B1664132) shows characteristic peaks corresponding to the molecular ion and key fragments. nist.govnih.gov

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Structural Component |

|---|---|---|

| 241.32 | [M]⁺ | Molecular Ion |

| 212.28 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 134.18 | [C₈H₁₀N]⁺ | N-Ethylaniline moiety after ether bond cleavage |

| 105.13 | [C₇H₅O]⁺ | Phenoxycarbonyl fragment |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions would include N-H stretching vibrations (if any secondary amine is present, though the target is a tertiary amine), C-H stretching from both the aromatic rings and the aliphatic ethyl and ether groups, C=C stretching within the aromatic rings, C-N stretching of the aniline group, and the prominent C-O-C asymmetric and symmetric stretching of the ether linkage. The presence and position of these bands provide direct evidence for the key functional groups. For instance, the characteristic bands for a substituted benzene ring would appear in the 1600-1450 cm⁻¹ region, while the C-O ether stretch would typically be found in the 1260-1000 cm⁻¹ range. Although no specific FTIR spectrum for this compound was found, data for related structures like N-ethylaniline and poly(N-ethylaniline) confirm the expected regions for these functional groups. chemicalbook.comresearchgate.netnist.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1470 | C=C Stretch | Aromatic Ring |

| 1360 - 1310 | C-N Stretch | Aromatic Amine |

| 1260 - 1200 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| 1050 - 1020 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum would show one or more absorption maxima (λ_max), which are characteristic of the compound's electronic structure.

The aniline and phenoxy chromophores are expected to produce strong absorptions in the UV region. The specific position of the absorption bands would be influenced by the substitution on the benzene rings and the interaction between the nitrogen lone pair and the aniline ring. Analysis of the UV-Vis spectrum helps to confirm the presence of the aromatic and conjugated systems within the molecule. While a spectrum for the specific target compound is not available, the UV-Vis spectrum for aniline shows characteristic absorptions in the UV range. nist.gov

| Hypothetical λ_max (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~210 | π → π* | Benzene Ring |

| ~250 | π → π* | Substituted Benzene (Aniline) |

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray Diffraction analysis, specifically single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a compound in its solid state. This technique would be applicable if this compound can be obtained as a suitable single crystal.

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the exact spatial arrangement of the atoms. This would unambiguously establish the connectivity and conformation of the molecule, including the orientation of the phenethyloxy group relative to the N-ethylaniline moiety. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. No X-ray diffraction data for this compound was found in the provided search results.

Computational Chemistry and Theoretical Modeling of N Ethyl 3 Phenethyloxy Aniline

Quantum Mechanical Studies for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a powerful lens to examine the ground state and excited state characteristics of N-Ethyl-3-(phenethyloxy)aniline.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing a basis set such as 6-31G(d,p) with a functional like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net These calculations would reveal the molecule's preferred conformation, which is influenced by the steric and electronic interactions between the N-ethyl group, the aniline (B41778) ring, and the phenethyloxy side chain. The optimized geometry is the starting point for most other computational analyses.

The total energy of the optimized structure provides a measure of its stability. Furthermore, by calculating the energies of different conformers, a potential energy surface can be mapped out, identifying local minima and the energy barriers between them. This is crucial for understanding the molecule's flexibility, particularly the rotation around the C-O and C-N bonds. rsc.org

Table 1: Representative Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-O Bond Length (Ether) | ~1.37 Å |

| C-N-C Bond Angle (Ethylamine) | ~118° |

| C-O-C Bond Angle (Ether) | ~119° |

| Aniline Ring-N-Ethyl Dihedral | ~35-45° |

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, due to the presence of the lone pair of electrons. researchgate.net The LUMO, conversely, would likely be distributed over the aromatic systems.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govthaiscience.info This energy gap can also be used to predict the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest-energy electronic excitation. thaiscience.info

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its vast conformational space by solving Newton's equations of motion for the atoms in the system. researchgate.networldscientific.com This allows for the characterization of the different shapes the molecule can adopt and the frequency of transitions between them. nih.govacs.org

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box or in the presence of other molecules, one can observe how it interacts with its environment. This is crucial for understanding its solubility, aggregation behavior, and potential binding to biological targets. nih.govacs.org The simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and π-π stacking between aromatic rings.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical model. For this compound, DFT calculations can be used to compute its vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum. nih.gov The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov This can help in understanding the color and photophysical properties of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another layer of comparison with experimental characterization data.

Reaction Pathway Simulations and Transition State Analysis for Synthetic Routes

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.orgacs.org For the synthesis of this compound, which could involve processes like N-alkylation of 3-(phenethyloxy)aniline or a Williamson ether synthesis, computational methods can map out the entire reaction pathway. rsc.orgresearchgate.net This involves identifying the reactants, products, any intermediates, and, crucially, the transition states. acs.orgrsc.org

The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. rsc.org By calculating the structure and energy of the transition state, one can gain insights into the feasibility of a proposed synthetic route and the factors that influence its rate and selectivity. nih.gov For instance, in the N-alkylation of an aniline derivative, computational studies can help understand the preference for N- versus C-alkylation. acs.orgacs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of new chemical compounds based on their molecular structure. researchgate.netutq.edu.iq For this compound and its analogues, QSPR models can be developed to predict various physicochemical properties such as boiling point, viscosity, or solubility. researchgate.netutq.edu.iq

The process involves calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors, which can be constitutional, topological, geometric, or electronic, are then used to build a mathematical model that correlates the descriptors with the property of interest. researchgate.net This model can then be used to predict the properties of new, unsynthesized analogues of this compound, thereby accelerating the discovery of compounds with desired characteristics.

Regioselectivity, Chemoselectivity, and Stereochemical Considerations in N Ethyl 3 Phenethyloxy Aniline Synthesis

Control of Substitution Patterns on Aromatic Rings

The substitution pattern on the two aromatic rings of N-Ethyl-3-(phenethyloxy)aniline is fundamental to its identity. The synthesis inherently involves controlling the position of substituents on both the aniline (B41778) and the phenethyl moieties.

A plausible and common synthetic route to this compound involves the formation of the ether linkage via a Williamson ether synthesis. This would typically involve the reaction of a 3-aminophenol (B1664112) derivative with a phenethyl halide. In this context, the regioselectivity is largely predetermined by the starting materials. The key challenge lies in the selective functionalization of the aniline ring, if required, either before or after the formation of the ether and the N-ethyl group.

The amino group (-NH₂) and the hydroxyl group (-OH) of the starting 3-aminophenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the ethylamino group (-NHEt) and the phenethyloxy group (-OCH₂CH₂Ph) in the final product are also activating and ortho-, para-directing. This means that any subsequent electrophilic substitution on the aniline ring would likely occur at the positions ortho and para to these groups (positions 2, 4, and 6). The phenethyloxy group, being bulkier, might sterically hinder substitution at the ortho position (position 2).

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -NH₂ | Activating | Ortho, Para |

| -OH | Activating | Ortho, Para |

| -NHEt | Activating | Ortho, Para |

| -OCH₂CH₂Ph | Activating | Ortho, Para |

Controlling the substitution pattern on the phenethyl ring would typically be achieved by starting with a pre-functionalized phenethyl halide. The directing effects of substituents on this ring would follow standard principles of electrophilic aromatic substitution.

Asymmetric Synthesis Approaches for Chiral Analogues

The structure of this compound does not inherently possess a chiral center. However, the introduction of substituents on the ethyl or phenethyl chains, or on the aromatic rings, could create stereocenters. The synthesis of specific enantiomers or diastereomers of such chiral analogues would require asymmetric synthesis strategies.

For instance, if a chiral center were to be introduced at the α- or β-position of the phenethyl group, an enantioselective approach would be necessary. This could involve:

Use of a chiral starting material: Starting with an enantiomerically pure phenethyl alcohol derivative.

Asymmetric catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step. For example, an asymmetric epoxidation of styrene (B11656) followed by ring-opening could provide a chiral phenethyl alcohol precursor.

Similarly, if the ethyl group were to be replaced by a chiral alkyl group, its introduction could be achieved through the use of a chiral alkylating agent or through an asymmetric reductive amination of 3-(phenethyloxy)aniline with a prochiral ketone.

Diastereoselective and Enantioselective Strategies in Related Systems

The synthesis of chiral amines is a well-established field, with methods such as the use of chiral auxiliaries being prominent. For example, the reaction of an amine with a chiral auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary, can provide enantiomerically enriched amines.

In the context of the ether linkage, the asymmetric synthesis of chiral ethers has been achieved through various methods, including the enantioselective opening of epoxides with phenols or the use of chiral phase-transfer catalysts in Williamson-type reactions.

For systems containing multiple stereocenters, diastereoselective reactions are key. The relative stereochemistry can often be controlled by substrate-directing groups or by the choice of reagents and reaction conditions. For example, the reduction of a ketone containing a nearby stereocenter can proceed with high diastereoselectivity due to steric hindrance or chelation control.

Derivatization and Functionalization of N Ethyl 3 Phenethyloxy Aniline

Post-Synthetic Modifications on the Aniline (B41778) Nitrogen

N-Acylation: The secondary amine of N-Ethyl-3-(phenethyloxy)aniline can be readily acylated to form the corresponding amide. This transformation is typically achieved by reacting the aniline derivative with an acylating agent such as an acyl chloride or acid anhydride. researchgate.netrsc.org For instance, reaction with acetyl chloride would yield N-acetyl-N-ethyl-3-(phenethyloxy)aniline. This acylation converts the basic amino group into a neutral amide, which can be useful for protecting the nitrogen during subsequent reactions or for introducing new functional groups. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. chemistrysteps.com

N-Alkylation: Further alkylation of the aniline nitrogen can be achieved, though it is generally more challenging on a secondary aniline compared to a primary one. Reaction with an alkyl halide, such as ethyl iodide, in the presence of a suitable base can introduce a second alkyl group, leading to a tertiary amine. psu.edu The basicity of the resulting tertiary amine would be different from the starting secondary amine, which can be a key consideration in the design of functional molecules. chemistrysteps.com

Table 1: Examples of N-Acylation and N-Alkylation of Aniline Derivatives Note: The following data is for analogous aniline derivatives due to the lack of specific experimental data for this compound in the searched literature.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N-Ethylaniline | Acetyl chloride | N-Ethyl-N-phenylacetamide | - | chemicalbook.com |

| 3-Aminophenol (B1664112) | Acetic anhydride | 3-Acetamidophenol | 95 | rsc.org |

| Aniline | Ethyl iodide | N-Ethylaniline | - | psu.edu |

| p-Chloroaniline | Triethyl orthoformate | N-Ethyl-p-chloroformanilide | - | rsc.org |

Aromatic Substitution Reactions on the Phenyl Rings

Both phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents on each ring. The N-ethylamino group is a strongly activating, ortho, para-director, while the phenethyloxy group is also an activating, ortho, para-director, albeit weaker than the amino group.

Halogenation: Bromination of activated anilines can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.netjcsp.org.pkresearchgate.net For this compound, the aniline ring is expected to be more reactive towards electrophilic bromination. The bulky N-ethyl group might sterically hinder the ortho positions, favoring substitution at the para position (C6). The phenoxy ring can also undergo halogenation, likely at the para position relative to the ether linkage.

Nitration: Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. researchgate.netzenodo.orgdoubtnut.comyoutube.comchegg.com The strong activating effect of the amino group in this compound would direct the nitro group to the ortho and para positions of the aniline ring. However, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. chemistrysteps.comdoubtnut.com This can lead to a mixture of products. To achieve selective para-nitration, the amino group is often first protected by acetylation. chemistrysteps.com

Sulfonation: Sulfonation of N-alkylanilines can be achieved using fuming sulfuric acid. sigmaaldrich.com The reaction with N-ethyl-N-benzylaniline is known to produce the meta-sulfonic acid derivative on the benzyl (B1604629) ring. sigmaaldrich.com For this compound, sulfonation is expected to occur on the aniline ring, likely at the para position to the strongly activating N-ethylamino group.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important for introducing new carbon substituents to aromatic rings. sigmaaldrich.comresearchgate.netnih.govkhanacademy.orgajptr.com However, the amino group of anilines can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired substitution. chemistrysteps.com This limitation can sometimes be overcome by first acetylating the amino group.

Table 2: Examples of Aromatic Substitution Reactions on Aniline Derivatives Note: The following data is for analogous aniline derivatives due to the lack of specific experimental data for this compound in the searched literature.

| Starting Material | Reagent | Product | Position of Substitution | Yield (%) | Reference |

| Aniline | NBS, NH₄OAc | p-Bromoaniline | para | 98 | researchgate.net |

| N-Ethylaniline | HNO₃/H₂SO₄ | p-Nitro-N-ethylaniline | para | - | researchgate.net |

| N-Ethyl-N-benzylaniline | Fuming H₂SO₄ | N-Ethyl-N-(3'-sulfo)benzylaniline | meta (on benzyl ring) | 98.3 | sigmaaldrich.com |

| Phenol (B47542) | Acetyl chloride, AlCl₃ | p-Hydroxyacetophenone | para | - | ajptr.com |

Chemical Transformations of the Ethyl and Phenethyloxy Side Chains

The ethyl and phenethyloxy side chains provide additional sites for chemical modification.

Ether Cleavage: The phenethyloxy ether linkage can be cleaved under strongly acidic conditions, typically with HBr or HI. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction would likely yield 3-(N-ethylamino)phenol and phenethyl bromide or iodide. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Oxidation of the N-Ethyl Group: The N-ethyl group can be a site for oxidative metabolism, potentially leading to de-ethylation to form 3-(phenethyloxy)aniline or oxidation to an N-oxide. While not a typical synthetic transformation, understanding these metabolic pathways is important in a pharmaceutical context.

Synthesis of Advanced Derivatives for Material Science Applications

The derivatization of this compound can lead to the synthesis of advanced materials with interesting optical and electronic properties.

Azo Dyes: Aromatic amines are key components in the synthesis of azo dyes. researchgate.netcore.ac.ukunb.caresearchgate.netmanchester.ac.uk Diazotization of this compound with nitrous acid would form a diazonium salt. This salt can then be coupled with electron-rich aromatic compounds, such as phenols or naphthols, to produce highly colored azo dyes. The extended conjugation provided by the phenethyloxy group could influence the color and properties of the resulting dye.

Polymers: Aniline and its derivatives can be polymerized to form conducting polymers. bibliotekanauki.plnih.govresearchgate.netescholarship.orgresearchgate.net Electropolymerization or chemical oxidation of this compound could potentially lead to the formation of a polymer with the phenethyloxy group as a substituent. This substituent could enhance the solubility and processability of the resulting polymer, making it suitable for applications in organic electronics.

Table 3: Potential Material Science Derivatives of this compound Note: The following data is for analogous aniline derivatives due to the lack of specific experimental data for this compound in the searched literature.

| Derivative Type | Starting Material | Coupling Partner/Reaction | Potential Application | Reference |

| Azo Dye | Aniline | 2-Naphthol | Colorant | researchgate.net |

| Azo Dye | Diazotized Aniline | 1-Naphthol | Dyestuff | core.ac.ukresearchgate.net |

| Conducting Polymer | Aniline | Electropolymerization | Organic Electronics | nih.gov |

| Conducting Polymer | N-Ethylaniline | Chemical Oxidation | Composite Materials | bibliotekanauki.plresearchgate.net |

Future Outlook and Emerging Research Frontiers for N Ethyl 3 Phenethyloxy Aniline

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving a paradigm shift in synthetic chemistry. For N-Ethyl-3-(phenethyloxy)aniline, future research will prioritize the development of "green" synthesis routes that minimize environmental impact, reduce waste, and enhance safety. Traditional methods for synthesizing similar aniline (B41778) derivatives often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. google.comgoogle.com The future direction points towards methodologies that circumvent these limitations.

Key research objectives in this area will include:

Use of Greener Solvents: Replacing conventional solvents with benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption, as demonstrated in the synthesis of other N-heterocycles. epfl.ch

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Reductive amination pathways, for instance, offer a more atom-economical alternative to some traditional N-alkylation methods.

Table 1: Comparison of Traditional vs. Prospective Green Synthetic Parameters for this compound Synthesis

| Parameter | Traditional Approach | Green Chemistry Goal | Potential Benefit |

|---|---|---|---|

| Solvent | Toluene, DMF, Chlorinated Solvents | Water, Ethanol (B145695), 2-MeTHF, Supercritical CO₂ | Reduced toxicity and environmental pollution |

| Catalyst | Stoichiometric strong bases (e.g., NaH) | Recyclable heterogeneous catalysts, enzymes | Waste reduction, simplified purification |

| Energy Source | Conventional heating (oil bath) | Microwave, Ultrasound | Reduced energy consumption, faster reactions |

| Leaving Group | Halides (e.g., from 2-bromoethyl)benzene | Water (e.g., from phenethyl alcohol) | Benign byproduct, improved atom economy |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Future research will likely focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts (e.g., metal nanoparticles on carbon, zeolites, or polymers) that can be easily separated from the reaction mixture and recycled, reducing costs and waste. acs.org